molecular formula C16H15ClN2O2S B2812373 2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 3-chlorobenzenecarboxylate CAS No. 303987-63-5

2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 3-chlorobenzenecarboxylate

Cat. No. B2812373
CAS RN: 303987-63-5
M. Wt: 334.82
InChI Key: UWHVBUYWRCUTFA-UHFFFAOYSA-N
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Description

The compound “2-(Methylsulfanyl)-5,6,7,8-tetrahydro-4-quinazolinyl 3-chlorobenzenecarboxylate” is a complex organic molecule. It contains a quinazoline ring, which is a type of heterocyclic compound. The quinazoline ring is substituted with a methylsulfanyl group and a 3-chlorobenzenecarboxylate group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The quinazoline ring could potentially be formed through a cyclization reaction, while the methylsulfanyl and 3-chlorobenzenecarboxylate groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, a sulfur-containing methylsulfanyl group, and a 3-chlorobenzenecarboxylate group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich quinazoline ring and the electron-withdrawing carboxylate group. The sulfur atom in the methylsulfanyl group could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxylate group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Cyclization : A study by Burbulienė et al. (2006) described the synthesis of 2-methylsulfanyl-4-oxo-3(4H)-quinazolinyl acetohydrazide and its intramolecular cyclization to form 1-aminoimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione (Burbulienė, Bobrovas, & Vainilavicius, 2006).
  • Novel Synthesis Approach : Al-Salahi and Geffken (2011) synthesized novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid (Al-Salahi & Geffken, 2011).

Applications in Medicine

  • Antibacterial Evaluation : Geesi (2020) conducted a study on the synthesis and antibacterial evaluation of a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one (Geesi, 2020).
  • Antimicrobial Activity : Research by Al-Salahi et al. (2013) evaluated the antimicrobial activity of 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives against various bacterial and fungal species (Al-Salahi, Marzouk, Awad, Al-Omar, & Ezzeldin, 2013).

Synthesis of Derivatives and Analogues

  • Fluorine-Containing Derivatives : Nosova et al. (2021) synthesized new fluorine-containing derivatives of 4-anilino-2-(methylsulfanyl)quinazolines, showing in vitro tuberculostatic activity (Nosova, Permyakova, Lipunova, & Charushin, 2021).
  • Design of Non-Ulcerogenic Anti-Inflammatory Agents : Manivannan and Chaturvedi (2011) designed methyl sulfanyl/methyl sulfonyl substituted 2,3-diaryl quinazolinones as potential gastric sparing anti-inflammatory agents (Manivannan & Chaturvedi, 2011).

Biological and Pharmacological Studies

Additional Studies and Syntheses

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many quinazoline derivatives are used in medicinal chemistry due to their ability to interact with various biological targets .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s always important to refer to the material safety data sheet (MSDS) for specific safety and hazard information .

properties

IUPAC Name

(2-methylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-yl) 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-22-16-18-13-8-3-2-7-12(13)14(19-16)21-15(20)10-5-4-6-11(17)9-10/h4-6,9H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHVBUYWRCUTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(CCCC2)C(=N1)OC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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